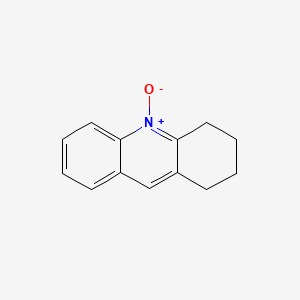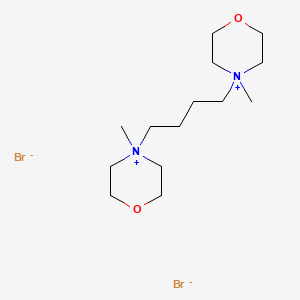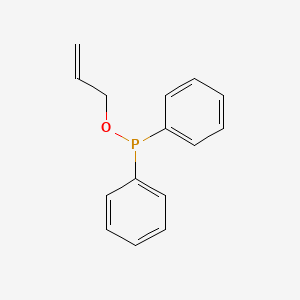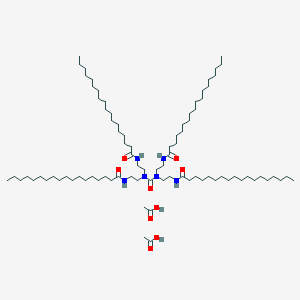
1,2,3,4-Tetrahydroacridine 10-oxide
Übersicht
Beschreibung
1,2,3,4-Tetrahydroacridine 10-oxide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . The compound this compound is particularly interesting due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroacridine 10-oxide typically involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . The reaction conditions often include heating the mixture in a sand bath at 120°C for about half an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydroacridine 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to its corresponding hydro derivatives.
Substitution: Various substituents can be introduced at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.
Major Products
The major products formed from these reactions include various substituted acridines and their oxides, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroacridine 10-oxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydroacridine 10-oxide primarily involves DNA intercalation. This means the compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to DNA cross-links and strand breaks, which are particularly useful in cancer treatment as they can inhibit the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroacridine: A closely related compound without the oxide group.
9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine: Another derivative with different substituents.
3,3-Dimethyl-2-oxa-1,2,3,4-tetrahydroacridine: A derivative with an oxa group.
Uniqueness
1,2,3,4-Tetrahydroacridine 10-oxide is unique due to its specific structural configuration, which allows it to interact with DNA in a distinct manner. This makes it particularly effective as a DNA intercalator and enhances its potential therapeutic applications .
Eigenschaften
IUPAC Name |
10-oxido-1,2,3,4-tetrahydroacridin-10-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1,3,5,7,9H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSLVDDZGUMJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C3=CC=CC=C3C=C2C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179158 | |
| Record name | Acridine, 1,2,3,4-tetrahydro-, 10-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24403-51-8 | |
| Record name | Acridine, 1,2,3,4-tetrahydro-, 10-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024403518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 1,2,3,4-tetrahydro-, 10-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)



![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)
![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)

![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
